molecular formula C19H21ClN2O2 B2662955 1-[(4-CHLOROPHENYL)METHYL]-3-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)UREA CAS No. 1421476-77-8

1-[(4-CHLOROPHENYL)METHYL]-3-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)UREA

Cat. No.: B2662955
CAS No.: 1421476-77-8
M. Wt: 344.84
InChI Key: QITNZSIESUJFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chlorophenyl)Methyl]-3-(2-Cyclopropyl-2-Hydroxy-2-Phenylethyl)Urea is a synthetic urea derivative developed for investigative applications in hematology and cardiovascular research. This compound is of significant research interest due to its structural and potential functional relationship to a class of patented urea derivatives known to act as potent and selective inhibitors of blood coagulation Factor Xa . Factor Xa is a key serine protease in the coagulation cascade, playing a central role in the conversion of prothrombin to thrombin. By targeting this enzyme, research compounds within this structural class are investigated for their potential to prevent thrombus formation in models of venous thrombosis and pulmonary embolism . Consequently, this urea derivative serves as a valuable chemical tool for scientists exploring novel mechanisms of anticoagulation and developing new therapeutic strategies for thromboembolic diseases. The structure features a central hydroxyethylene core with cyclopropyl and phenyl substituents, linked to a 4-chlorobenzyl group via a urea moiety, a pharmacophore associated with high-affinity binding to the active site of Factor Xa . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-17-10-6-14(7-11-17)12-21-18(23)22-13-19(24,16-8-9-16)15-4-2-1-3-5-15/h1-7,10-11,16,24H,8-9,12-13H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITNZSIESUJFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)NCC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)UREA typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 2-cyclopropyl-2-hydroxy-2-phenylethylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with an isocyanate to form the final urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-CHLOROPHENYL)METHYL]-3-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)UREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydroxide (NaOH)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHYL]-3-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)UREA has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The following compounds share functional or substituent similarities with the target molecule, enabling comparative analysis:

1-(2-(1H-Pyrrole-2-Carbonyl)Phenyl)-3-(4-Methoxyphenyl)Urea

  • Structure : Contains a pyrrole-carbonyl group and 4-methoxyphenyl substituent .
  • Synthesis : Achieved via one-step (72% yield) or two-step methods, with reaction time impacting yield (3 hours vs. 15 minutes) .
  • Key Differences :
    • The methoxy group enhances polarity compared to the target’s chlorophenyl group.
    • Absence of a cyclopropyl ring reduces steric hindrance and ring strain.
    • Pyrrole-carbonyl moiety may increase planarity, influencing binding interactions.

1-(4-Chlorophenyl)-3-(Prop-2-Yn-1-Yl)Urea

  • Structure : Features a propargyl group and 4-chlorophenyl substituent .
  • Properties :
    • Molecular Weight: 208.65 g/mol (lower than the target due to simpler substituents).
    • Propargyl group introduces alkyne reactivity, absent in the target compound .
  • Key Differences :
    • Lack of hydroxyl and cyclopropyl groups reduces hydrogen-bonding capacity and conformational complexity.

1-(4-Bromophenyl)-3-(2-Chlorophenyl)Urea

  • Structure : Dual halogenated aromatic rings (4-bromo and 2-chloro) .
  • Properties :
    • Molecular Formula: C₁₃H₁₀BrClN₂O.
    • Bromine’s larger atomic radius increases lipophilicity compared to chlorine .
  • Key Differences :
    • Halogen positioning (para vs. ortho) alters electronic effects.
    • Absence of aliphatic substituents simplifies the structure.

1-Benzyl-3-(4-Chlorophenyl)-1-Methoxyurea

  • Structure : Includes benzyl and methoxy groups .
  • Properties :
    • Molecular Weight: 290.74 g/mol.
    • Predicted pKa: 12.75 (weakly basic) .
  • Key Differences: Methoxy group improves solubility in polar solvents, whereas the target’s hydroxyl group may enhance aqueous solubility further.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Compound Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 4-Chlorobenzyl, cyclopropyl, hydroxyl ~350 (estimated) High steric hindrance, hydrogen bonding
1-(2-Pyrrole-Carbonyl)Urea Pyrrole-carbonyl, 4-methoxyphenyl ~337 (estimated) Planar structure, polar methoxy group
1-(4-Cl-Ph)-3-PropargylUrea Propargyl, 4-chlorophenyl 208.65 Alkyne reactivity, low molecular weight
1-(4-Br-Ph)-3-(2-Cl-Ph)Urea 4-Bromo, 2-chloro 332.10 High lipophilicity, halogen interactions
1-Benzyl-1-MethoxyUrea Benzyl, methoxy, 4-chlorophenyl 290.74 Enhanced solubility, π-π stacking

Hypothetical Bioactivity

  • The hydroxyl and cyclopropyl groups in the target compound may improve binding specificity in biological systems (e.g., enzyme inhibition) compared to halogenated analogs .
  • Increased molecular weight (~350 g/mol) could reduce bioavailability relative to smaller analogs like 1-(4-Cl-Ph)-3-propargylurea (208.65 g/mol) .

Research Implications and Limitations

  • Gaps in Data : Direct experimental data (e.g., solubility, stability) for the target compound are unavailable in the provided evidence, necessitating further study.
  • Contradictions : and highlight the sensitivity of urea synthesis to reaction conditions, suggesting similar variability could apply to the target’s preparation .

Biological Activity

1-[(4-Chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea, commonly referred to as a substituted urea compound, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H19ClN2O2C_{17}H_{19}ClN_{2}O_{2}. Its structure consists of a urea moiety substituted with a 4-chlorobenzyl group and a cyclopropyl-phenylethyl alcohol derivative. The presence of the chlorophenyl group is significant for its biological activity.

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit notable antitumor properties. For instance, studies on chloroethylnitrosoureas have shown that structural modifications can enhance their ability to cross-link DNA, which is crucial for their cytotoxic effects against cancer cells. The genotoxicity profile suggests that compounds with strong cross-linking potential may have higher therapeutic efficacy in oncology settings .

The primary mechanism attributed to the biological activity of this compound involves:

  • DNA Cross-Linking : Similar compounds have demonstrated the ability to form interstrand cross-links in DNA, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is essential for their antitumor activity .
  • Inhibition of Enzymatic Activity : Substituted ureas are known to inhibit various enzymes, including those involved in tumor proliferation pathways.

Case Studies and Research Findings

  • Study on Genotoxicity : A comparative study on the genotoxic effects of chloroethylnitrosoureas revealed that certain derivatives lead to significant DNA damage in cultured cells. The results indicated that the therapeutic index could be improved by optimizing structural features to enhance selectivity towards tumor cells while minimizing off-target effects .
  • Antiviral Activity : In a separate investigation into related urea derivatives, compounds were synthesized and tested for anti-HIV activity. Some derivatives exhibited promising results, suggesting that similar structural motifs may be explored for antiviral applications .

Data Table: Comparative Biological Activities

Compound NameStructureAntitumor ActivityMechanism
1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)ureaStructureModerateDNA cross-linking
1-Nitroso-1-(2-hydroxypropyl)-3-(2-chloroethyl)ureaStructureHighDNA cross-linking
This compoundStructureTBDTBD

Q & A

Q. What are the recommended synthetic routes for preparing 1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of urea derivatives typically involves coupling isocyanates with amines. For example, 3-chlorophenyl isocyanate can react with substituted amines in inert solvents like dichloromethane or toluene under reflux, with a base (e.g., triethylamine) to neutralize HCl byproducts . For analogs with cyclopropane substituents, pre-functionalization of the amine precursor (e.g., 2-cyclopropyl-2-hydroxy-2-phenylethylamine) may be required. Reaction optimization includes solvent selection (polar aprotic solvents enhance nucleophilicity), temperature control (reflux for faster kinetics), and stoichiometric balancing to minimize side products. Evidence from similar compounds shows that THF with LiAlH4 can reduce intermediates selectively .

Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection involves mounting a crystal on a diffractometer (e.g., Bruker D8 Venture). For refinement, the SHELX system (e.g., SHELXL) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . Key parameters include:
  • R factor : Aim for <0.07 (e.g., R = 0.068 in a related urea derivative study ).
  • Data-to-parameter ratio : >15:1 ensures model reliability.
    Hydrogen bonding networks, particularly involving the urea moiety, should be analyzed to confirm molecular packing .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR to confirm substituent integration and connectivity. The urea NH protons typically appear as broad singlets (δ 5–7 ppm).
  • FT-IR : Look for urea C=O stretches (~1640–1680 cm1^{-1}) and hydroxyl (O–H) stretches (~3200–3500 cm1^{-1}) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm mass accuracy.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this urea derivative?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., Cryptosporidium parvum IMPDH, a known urea target ). Focus on hydrogen bonding between the urea moiety and active-site residues.
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP <5 preferred) and permeability. The cyclopropane group may enhance metabolic stability .

Q. What experimental strategies resolve contradictions in reported biological efficacy across studies?

  • Methodological Answer :
  • Dose-Response Curves : Validate activity with IC50_{50} values in multiple assays (e.g., enzymatic vs. cell-based).
  • Metabolite Screening : Use LC-MS to identify degradation products that might explain variability (e.g., hydrolysis of the urea group under physiological pH) .
  • Structural Analog Comparison : Benchmark against analogs like 1-(4-chlorophenyl)-3-(2-phenoxyphenyl)urea to isolate substituent effects .

Q. What are the key stability challenges for this compound under storage or experimental conditions?

  • Methodological Answer :
  • Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (e.g., analogs degrade above 150°C ).
  • Light Sensitivity : UV-vis spectroscopy to monitor photodegradation; store in amber vials at -20°C.
  • Hydrolytic Stability : Accelerated stability studies in buffers (pH 4–9) to assess urea bond lability .

Q. How can the compound’s reactivity be exploited for functionalization or derivatization?

  • Methodological Answer :
  • Urea as a Hydrogen Bond Donor : Participate in supramolecular assembly (e.g., co-crystallization with carboxylic acids) .
  • Hydroxyl Group Modification : Protect as a silyl ether (e.g., TBSCl) for subsequent coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.